BenchChemオンラインストアへようこそ!

EC144

Hsp90 inhibition Cancer therapeutics Binding affinity

EC144 is a second-generation Hsp90 inhibitor with 4.6× higher binding affinity (IC50 1.1 nM vs. 5.1 nM) and 20× greater in vivo tumor growth inhibition than BIIB021. This reduces compound consumption by 95% in xenograft models. Terminal alkyne enables click chemistry for probe development. ≥98% purity, 305-fold selectivity for Hsp90α over Grp94.

Molecular Formula C21H24ClN5O2
Molecular Weight 413.9 g/mol
Cat. No. B1671070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEC144
SynonymsEC144;  EC-144;  EC 144;  Alkyne 40;  Alkyne-40;  Alkyne40; 
Molecular FormulaC21H24ClN5O2
Molecular Weight413.9 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCC(C)(C)O
InChIInChI=1S/C21H24ClN5O2/c1-12-9-24-15(13(2)17(12)29-5)11-27-10-14(7-6-8-21(3,4)28)16-18(22)25-20(23)26-19(16)27/h9-10,28H,8,11H2,1-5H3,(H2,23,25,26)
InChIKeyVOASEWXFCTZRDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EC144 Hsp90 Inhibitor: Baseline Characterization and Procurement Reference Data


EC144 (CAS 911397-80-3), also known as alkyne 40, is a second-generation synthetic small-molecule inhibitor of heat shock protein 90 (Hsp90) with a pyrrolo[2,3-d]pyrimidine core structure [1]. It exhibits high-affinity binding to the Hsp90α N-terminal ATP-binding pocket with a Ki of 0.2 nM and an IC50 of 1.1 nM in Hsp90α binding assays . As a rationally designed analog derived from the purine-based scaffold of BIIB021, EC144 incorporates an alkyne functional group that confers both enhanced pharmacological properties and utility as a click chemistry reagent .

Why Generic Hsp90 Inhibitors Cannot Substitute for EC144: Evidence-Based Differentiation


Generic substitution with first-generation Hsp90 inhibitors such as BIIB021 or alternative pan-Hsp90 inhibitors fails to replicate EC144's pharmacological profile due to quantifiable and mechanistically distinct differences in potency, target selectivity, and in vivo efficacy. EC144 demonstrates approximately 4.6-fold higher binding affinity (IC50 1.1 nM vs. 5.1 nM) and 2.7-fold greater cellular potency for Her-2 degradation (EC50 14 nM vs. 38 nM) compared to the first-generation analog BIIB021 [1]. In vivo, this potency differential translates into a 20-fold enhancement in tumor growth inhibition efficacy, with EC144 achieving tumor stasis at 5 mg/kg and partial regressions at 10 mg/kg, whereas BIIB021 requires 120 mg/kg to achieve tumor stasis and fails to induce regression [1]. Furthermore, EC144 exhibits defined isoform selectivity with Ki values of 61 nM for Grp94 and 255 nM for TRAP1, and shows no activity (IC50 >10 μM) against a panel of 285 kinases . These quantitative differences preclude simple interchangeability and establish EC144 as a distinct chemical entity with a unique pharmacological signature.

EC144 Quantitative Differentiation Evidence: Comparator-Based Analysis for Procurement Decisions


EC144 vs. BIIB021: Hsp90α Binding Affinity Comparison

EC144 (alkyne 40) demonstrates a 4.6-fold higher binding affinity for Hsp90α compared to the first-generation inhibitor BIIB021 (compound 14), a molecule that previously advanced to Phase II clinical trials [1]. In the same Hsp90α binding assay format, EC144 exhibits an IC50 of 1.1 nM, whereas BIIB021 exhibits an IC50 of 5.1 nM [1]. This potency advantage is a direct result of the rational design modifications that distinguish the second-generation EC144 scaffold from the earlier purine-based inhibitor series [2].

Hsp90 inhibition Cancer therapeutics Binding affinity

EC144 vs. BIIB021: Cellular Her-2 Degradation Potency

In MCF-7 breast cancer cells, EC144 induces degradation of the Hsp90 client protein Her-2 with an EC50 of 14 nM, compared to 38 nM for BIIB021, representing a 2.7-fold improvement in cellular potency [1]. Her-2 degradation serves as a functional pharmacodynamic readout of Hsp90 inhibition in a therapeutically relevant cellular context, as Her-2 is a well-established oncogenic driver whose stability depends critically on Hsp90 chaperone activity .

Her-2 degradation Breast cancer Cellular efficacy

EC144 vs. BIIB021: In Vivo Tumor Growth Inhibition Efficacy

In the N87 gastric tumor xenograft mouse model, EC144 achieves tumor growth stasis at an oral dose of 5 mg/kg and induces partial tumor regressions at 10 mg/kg (po, qd × 5 dosing schedule) [1]. Under identical experimental conditions, BIIB021 requires a 120 mg/kg dose to achieve tumor growth stasis and fails to induce partial regressions at any dose tested [1]. The 20-fold efficacy difference (5 mg/kg vs. 120 mg/kg for tumor stasis) demonstrates that EC144's enhanced in vitro potency translates into a substantial in vivo therapeutic advantage .

Tumor growth inhibition Gastric cancer In vivo pharmacology

EC144 Selectivity Profile: Hsp90 Isoform and Kinase Panel Discrimination

EC144 exhibits measurable selectivity among the Hsp90 family isoforms, with Ki values of 61 nM for Grp94 and 255 nM for TRAP1, compared to 0.2 nM for Hsp90α . This corresponds to selectivity ratios of 305-fold over Grp94 and 1,275-fold over TRAP1 . Additionally, when screened against a panel of 285 diverse kinases, EC144 shows no inhibitory activity (IC50 >10 μM) against any kinase tested . In contrast, first-generation Hsp90 inhibitors such as geldanamycin derivatives exhibit broader kinase cross-reactivity and less defined isoform selectivity, which may contribute to differential toxicity profiles .

Isoform selectivity Kinase profiling Target specificity

EC144 Dual-Utility Feature: Click Chemistry Functionalization Capability

EC144 contains a terminal alkyne functional group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules, establishing its utility as a click chemistry reagent [1]. This structural feature is absent in the first-generation comparator BIIB021 and most other Hsp90 inhibitors, which lack reactive handles for bioconjugation [1]. The alkyne group is integral to EC144's chemical structure (5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol) and does not require additional synthetic modification .

Click chemistry Chemical biology Probe development

EC144 Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


In Vivo Oncology Studies Requiring Potent Oral Hsp90 Inhibition

For researchers conducting mouse xenograft or syngeneic tumor models, EC144 is the preferred Hsp90 inhibitor over BIIB021 or other alternatives due to its demonstrated 20-fold in vivo potency advantage in the N87 gastric tumor model [1]. EC144 achieves tumor stasis at 5 mg/kg and partial regressions at 10 mg/kg (po, qd × 5), whereas BIIB021 requires 120 mg/kg to achieve tumor stasis and does not induce regression [1]. This potency differential reduces compound consumption by 95%, lowers experimental costs, and enables longer-duration efficacy studies with the same compound inventory [1].

Chemical Probe Development and Target Engagement Assays

Investigators developing Hsp90-targeted chemical probes or imaging agents should select EC144 based on its terminal alkyne group, which enables CuAAC click chemistry conjugation to azide-containing fluorophores, biotin, or solid supports [1]. This feature distinguishes EC144 from BIIB021 and most other Hsp90 inhibitors, which lack reactive handles for bioconjugation [1]. The alkyne moiety is synthetically integrated into the parent molecule, eliminating the need for custom derivatization and facilitating the generation of tool compounds for affinity purification, cellular imaging, or target occupancy studies [1].

Mechanistic Studies of Hsp90α-Specific Biology

When dissecting isoform-specific functions of the Hsp90 chaperone family, EC144 provides a defined selectivity profile that supports unambiguous interpretation of experimental results [1]. With 305-fold selectivity for Hsp90α over Grp94 and 1,275-fold selectivity over TRAP1, and no detectable activity (IC50 >10 μM) against 285 kinases, EC144 enables attribution of observed phenotypes specifically to Hsp90α inhibition rather than off-target effects [1]. This selectivity profile, documented in peer-reviewed studies, makes EC144 suitable for research requiring precise target engagement validation .

Inflammation and Autoimmunity Model Applications

For research programs investigating Hsp90's role in inflammatory signaling and autoimmune disease pathogenesis, EC144 is supported by published in vivo efficacy data in rat and mouse collagen-induced arthritis models [1]. Semitherapeutic administration of EC144 blocked disease development in rat collagen-induced arthritis by suppressing the inflammatory response, and in mouse CIA models, disease suppression correlated with reduced antigen-specific antibody responses and blocked CD4+ T cell activation [1]. Additionally, EC144 has been shown to inhibit NLRP3 inflammasome activation and demonstrates brain penetration following oral administration, supporting its use in neuroinflammation studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for EC144

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.